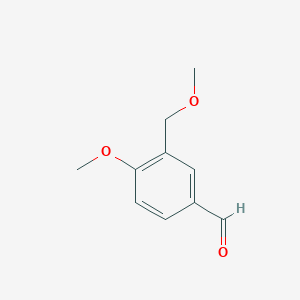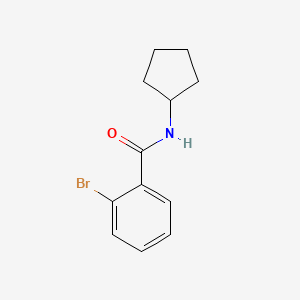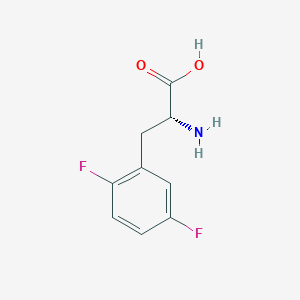
2-氯-N,N-二苯基乙酰胺
概述
描述
2-Chloro-N,N-diphenylacetamide is an organic compound with the molecular formula C14H12ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is attached to the alpha carbon. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
2-Chloro-N,N-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesic and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
作用机制
- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .
- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .
- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .
- These properties impact bioavailability , determining how much of the compound reaches its target sites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
2-Chloro-N,N-diphenylacetamide plays a significant role in biochemical reactions, particularly in its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are involved in pain and inflammation responses . The compound has been shown to inhibit the activity of these enzymes, thereby reducing the production of prostaglandins and exhibiting analgesic and anti-inflammatory properties . Additionally, 2-Chloro-N,N-diphenylacetamide interacts with various proteins and biomolecules, influencing their function and activity.
Cellular Effects
The effects of 2-Chloro-N,N-diphenylacetamide on various types of cells and cellular processes have been extensively studied. The compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, leading to a decrease in the production of pro-inflammatory cytokines . Moreover, 2-Chloro-N,N-diphenylacetamide affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, 2-Chloro-N,N-diphenylacetamide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to a reduction in prostaglandin synthesis . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, 2-Chloro-N,N-diphenylacetamide can interact with other biomolecules, such as transcription factors, to modulate gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N,N-diphenylacetamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Chloro-N,N-diphenylacetamide remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cyclooxygenase enzymes and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 2-Chloro-N,N-diphenylacetamide vary with different dosages in animal models. At lower doses, the compound exhibits significant analgesic and anti-inflammatory effects without causing adverse effects . At higher doses, 2-Chloro-N,N-diphenylacetamide may induce toxic effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
2-Chloro-N,N-diphenylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or lose the biological activity of the parent compound . The effects on metabolic flux and metabolite levels depend on the specific enzymes and pathways involved in the metabolism of 2-Chloro-N,N-diphenylacetamide .
Transport and Distribution
The transport and distribution of 2-Chloro-N,N-diphenylacetamide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Chloro-N,N-diphenylacetamide may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound within tissues depend on factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-N,N-diphenylacetamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-N,N-diphenylacetamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of the compound influences its efficacy and specificity in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-N,N-diphenylacetamide can be synthesized through several methods. One common method involves the reaction of 2-chloroacetyl chloride with diphenylamine in the presence of a base such as pyridine. The reaction typically proceeds at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of 2-chloro-N,N-diphenylacetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
2-Chloro-N,N-diphenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N,N-diphenylacetamide derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
相似化合物的比较
Similar Compounds
- N-Butyl-2-chloro-N-phenylacetamide
- N-Benzyl-2-chloro-N-phenylacetamide
- 2-Chloro-N,N-dimethyl-2-phenylethanamine
Uniqueness
2-Chloro-N,N-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes makes it particularly valuable in medicinal chemistry for the development of anti-inflammatory drugs.
属性
IUPAC Name |
2-chloro-N,N-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXINIGTYIHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279514 | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5428-43-3 | |
| Record name | 5428-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?
A1: 2-Chloro-N,N-diphenylacetamide serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]
Q2: What are the key structural features of 2-Chloro-N,N-diphenylacetamide revealed by spectroscopic analysis?
A2: The crystal structure of 2-Chloro-N,N-diphenylacetamide has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.
Q3: How is 2-Chloro-N,N-diphenylacetamide utilized in the development of potential analgesic agents?
A3: 2-Chloro-N,N-diphenylacetamide plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of 2-chloro-N,N-diphenylacetamide derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying 2-Chloro-N,N-diphenylacetamide to develop new analgesic agents.
Q4: How does modifying the structure of 2-Chloro-N,N-diphenylacetamide derivatives impact their potential analgesic activity?
A4: The study exploring the analgesic potential of 2-chloro-N,N-diphenylacetamide derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from 2-Chloro-N,N-diphenylacetamide. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)




![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


